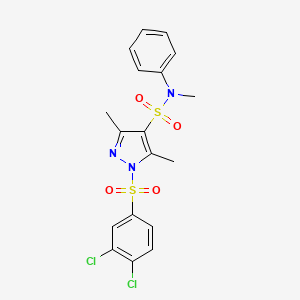

1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .

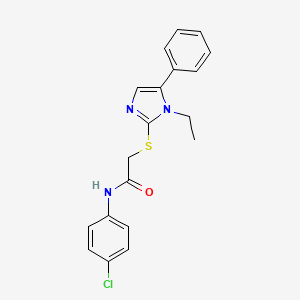

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It would have sulfonyl and phenyl groups attached to it, as well as methyl groups.Scientific Research Applications

Synthesis and Biological Evaluation

- Cyclooxygenase-2 Inhibitors : A study presented the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent inhibitors like celecoxib, which is under clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Synthesis and Bioactivity Studies

- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives synthesized from various chemical reactions showed inhibitory activities against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, with some compounds displaying interesting cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).

Synthesis and Antimicrobial Evaluation

- Antimicrobial Agents : Research on novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties revealed antimicrobial activities surpassing those of reference drugs against bacteria and fungi, highlighting the significance of sulfone groups in enhancing efficacy (Alsaedi et al., 2019).

Carbonic Anhydrase Inhibitors for Treatment of Diseases

- Carbonic Anhydrase I and II Inhibitors : A study focusing on chalcone derivatives with pyrazole and sulfonamide pharmacophores discovered new carbonic anhydrase inhibitors. These compounds are considered for further studies to treat diseases like retinal and cerebral edema, epilepsy, and glaucoma (Tuğrak et al., 2021).

Synthesis, Anticancer and Radiosensitizing Evaluation

- Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential to enhance the cell-killing effect of γ-radiation, identifying compounds with higher activity than doxorubicin (Ghorab et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O4S2/c1-12-18(29(26,27)22(3)14-7-5-4-6-8-14)13(2)23(21-12)28(24,25)15-9-10-16(19)17(20)11-15/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFXYNIBWPLBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2689393.png)

![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2689396.png)

![2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2689408.png)

![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)